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Compound of Interest |

Compound Name: Dibromomethoxybiphenylol
CAS No.: 62388-11-8
Cat. No.: B14533272
- 7

Critical Note on CAS 68911-97-7: Several chemical vendors (e.g., AAA-Chem, ABI Chem) list
"4'-(dibromomethoxy)biphenyl-2-ol" under CAS 68911-97-7. However, regulatory databases
(e.g., TSCA, EPA) and photographic chemistry patents identify CAS 68911-97-7 as Coupler C-
38 (a complex naphthalenol-triazine derivative).

o Verdict: The association of this CAS with the biphenylol is likely a database mapping error in
third-party catalogs. Researchers must verify identity via SMILES and NMR, not CAS
number alone.

This guide focuses on the chemically stable isomer implied by the name
"Dibromomethoxybiphenylol” in a drug development context: 3,5-Dibromo-4-methoxy-[1,1'-
biphenyl]-2-ol.

Part 1: Chemical Identity & Physiochemical Profile

The compound is a halogenated biphenyl derivative characterized by a phenolic core
substituted with two bromine atoms and a methoxy group.[1][2] It serves as a potential scaffold
for antimicrobial agents or as a metabolic standard for polybrominated flame retardants.

Nomenclature & Identifiers
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Identifier Type Detail

Common Name Dibromomethoxybiphenylol

Systematic IUPAC 3,5-Dibromo-4-methoxy-[1,1'-biphenyl]-2-ol
Molecular Formula C13H10Br202

Molecular Weight 358.03 g/mol

SMILES COclc(Br)cc(c(O)c1Br)c2cccecc2

(Predicted) QJGJIVVIDRMVQMR-

InChl Key
UHFFFAOYSA-N (Isomer dependent)

68911-97-7 (Note: Officially Coupler C-38; avoid
CAS (Conflicting) using for procurement without structural
verification).[3][4]

licted Phvsiochemical .

Property Value Interpretation

Highly lipophilic; likely to
LogP (Octanol/Water) ~4.8-5.2 o
accumulate in lipid bilayers.

More acidic than phenol (pKa
pKa (Acidic) ~6.5-7.5 10) due to electron-
withdrawing bromines.

Capable of specific binding

H-Bond Donors 1 (Phenolic OH) ) )

interactions.

Moderate solubility in polar
H-Bond Acceptors 2 (Ether O, Phenol O) organic solvents (DMSO,

MeOH).

Part 2: Synthesis & Reaction Pathways

Since this compound is a specialized intermediate, a self-validating synthesis protocol is
required. The most robust route utilizes Suzuki-Miyaura Cross-Coupling followed by
Electrophilic Bromination.
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Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical construction of the scaffold from commercially
available precursors.

Suzuki Coupling

2-Bromo-4-methoxyphenol Pd(PPh3)4, K2CO3)
/_' 4-Methoxy-[1,1-biphenyll-2-0l | E]ectrophilic Bromination

NBS (2.2 eq) / MeCN

Phenylboronic Acid 3,5-Dibromo-4-methoxy-

[1,1*-biphenyl]-2-ol

Click to download full resolution via product page

Figure 1: Retrosynthetic pathway showing the construction of the biphenyl core followed by
regioselective bromination.

Detailed Synthetic Protocol
Step 1: Construction of the Biphenyl Core (Suzuki Coupling)

» Reagents: 2-Bromo-4-methoxyphenol (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPhs)s (0.05
eq), K2COs (2.0 eq).

e Solvent: 1,4-Dioxane/Water (4:1 v/v).

e Procedure:

o

Degas solvents with N2 for 30 minutes.

o

Combine reactants in a sealed tube.

Heat to 90°C for 12 hours.

[¢]

Workup: Acidify with 1M HCI, extract with EtOAc. Purify via silica flash chromatography
(Hexane/EtOAc 9:1).

[¢]
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o Validation: Confirm 4-methoxy-[1,1'-biphenyl]-2-ol via *H NMR (Look for biphenyl protons
at 7.3-7.5 ppm).

Step 2: Regioselective Bromination

Rationale: The hydroxyl (-OH) and methoxy (-OMe) groups are ortho/para directors. The 3
and 5 positions (relative to OH/OMe) are highly activated.

e Reagents: N-Bromosuccinimide (NBS, 2.1 eq).

e Solvent: Acetonitrile (MeCN) or DCM (0°C to RT).

e Procedure:

[e]

Dissolve the biphenyl intermediate in MeCN.

o

Add NBS portion-wise at 0°C to prevent over-bromination or oxidation.

[¢]

Stir at Room Temperature (RT) for 4 hours.

[e]

Quench: Add saturated Na=S20s3 (sodium thiosulfate) to neutralize active bromine.

[e]

Purification: Recrystallize from Ethanol/Water.

Part 3: Applications in Drug Development &

Toxicology
Pharmacophore & Bioactivity

The dibromophenol moiety is a privileged scaffold in marine natural products (e.g.,
polybrominated diphenyl ethers) known for:

o Antimicrobial Activity: Disruption of bacterial membrane potential (protonophore mechanism
due to acidic OH).

e Thyroid Hormone Mimicry: The structural similarity to Thyroxine (T4) allows binding to
Transthyretin (TTR), potentially displacing natural hormones.
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Biological Interaction Pathway
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Figure 2: Potential mechanisms of action involving TTR binding and membrane uncoupling.

Part 4: Analytical Validation (QC Standards)

To ensure the integrity of this compound in a library, the following QC metrics must be met:
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Technique Expected Signal Diagnostic Value

) Confirms methoxy integrity (no
1H NMR Singlet ~3.8 ppm (3H, -OMe) q thylation)
emethylation).

Singlet ~7.6 (1H Confirms substitution pattern

inglet ~7. m :

1H NMR g ) PP (isolated proton between
Aromatic) bromines)

Characteristic 1:2:1 isotope

Mass Spec (ESI-) [M-H]~ = 355/357/359 _ _
pattern for Dibromo species.
] Increased retention time due to
HPLC RT > Biphenyl Standard _ -
lipophilic Br atoms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://patentimages.storage.googleapis.com/55/73/26/c0c3bef2e7258c/EP0602600A2.pdf
https://www.benchchem.com/product/b14533272?utm_src=pdf-custom-synthesis
http://www.abichem.com/pro_result/?id=142357
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14533272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 2. aaa-chem.com [aaa-chem.com]

e 3. echemi.com [echemi.com]

e 4. scribd.com [scribd.com]

e 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

e To cite this document: BenchChem. [Executive Summary: Identification & Ambiguity
Resolution]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b14533272#dibromomethoxybiphenylol-cas-number-
and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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